

Application Notes and Protocols for In Vivo Imaging of BIBF 1202 Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] Nintedanib is metabolized by esterases to form BIBF 1202, which exerts the therapeutic effects.[4][5] These application notes focus on in vivo imaging techniques to monitor the pharmacodynamic effects of BIBF 1202, primarily its antiangiogenic and anti-fibrotic activities. Nintedanib, and by extension BIBF 1202, functions as a triple angiokinase inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][6][7] This inhibition blocks downstream signaling crucial for the proliferation and migration of endothelial cells, pericytes, and fibroblasts, making it an effective therapy for certain cancers and idiopathic pulmonary fibrosis (IPF).[6][8]

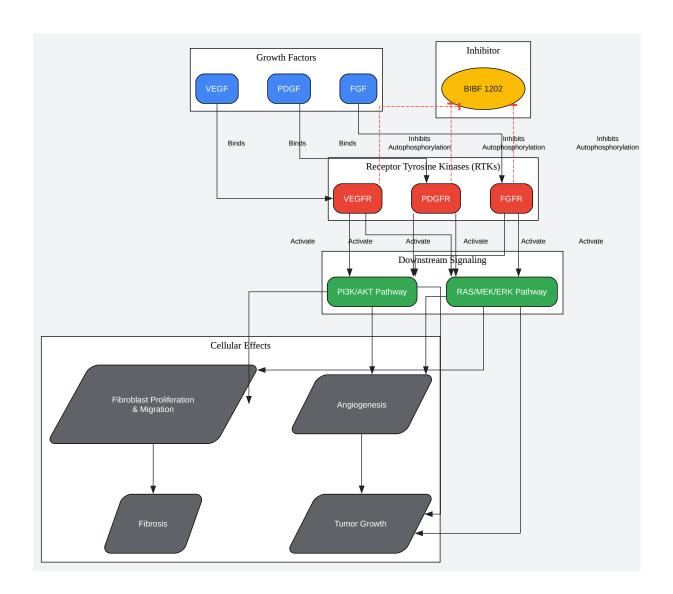
Non-invasive in vivo imaging techniques are critical for longitudinally assessing the therapeutic efficacy of **BIBF 1202**. These methods allow for the real-time, quantitative evaluation of changes in tumor vasculature, tumor growth, and fibrotic processes within a living organism, providing invaluable insights for preclinical and clinical research.[9][10][11]

Mechanism of Action and Signaling Pathways

BIBF 1202 competitively binds to the ATP-binding pocket of VEGFR 1-3, FGFR 1-3, and PDGFR α/β , preventing receptor autophosphorylation and blocking downstream signaling



cascades.[7][12] This multi-targeted inhibition disrupts key processes in tumorigenesis and fibrosis. The inhibition of VEGFR and PDGFR pathways leads to potent anti-angiogenic effects, including a decrease in microvessel density and vascular permeability.[8][13] The additional inhibition of FGFR and PDGFR signaling pathways disrupts the proliferation and migration of fibroblasts, which is central to its anti-fibrotic effects.[1]



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Caption: BIBF 1202 signaling pathway and inhibition mechanism.



Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of Nintedanib (BIBF 1120), the prodrug of **BIBF 1202**.

Table 1: Summary of Anti-Angiogenic and Anti-Tumor Effects in Preclinical Models

Parameter	Animal Model	Treatment	Result	Reference
Tumor Growth	Lung Cancer Xenograft (A549)	BIBF 1120 (100 mg/kg, daily)	Significant inhibition of primary tumor growth vs. control.	[8]
Microvessel Density (CD31)	Pancreatic Cancer Xenograft	BIBF 1120 (50 mg/kg, daily)	Significant decrease in MVD compared to control group.	[8][13]
Vessel Perfusion	Lung Cancer Xenograft	BIBF 1120	Significant decrease in vessel perfusion.	[8][13]
Tumor Hypoxia	Lung & Pancreatic Models	BIBF 1120	Increased tumor hypoxia due to anti-angiogenic effects.	[8][13]
Tumor Apoptosis (Cleaved Caspase-3)	Lung Cancer Xenograft	BIBF 1120 + Chemotherapy	Elevated apoptosis to a greater extent than chemotherapy alone.	[8][13]

 $|\ VEGFR2-Targeted\ Imaging\ Signal|\ Colon\ Cancer\ Xenograft\ |\ Anti-VEGFR2\ Therapy\ |\ \sim 46\%$ decrease in molecular ultrasound signal 1 day after treatment initiation. |[14] |



Table 2: Summary of Anti-Fibrotic Effects in Preclinical Models

Parameter	Animal Model	Treatment	Result	Reference
PET Tracer Uptake ([18F]ATX- 1905)	Bleomycin- Induced Pulmonary Fibrosis (Mouse)	Nintedanib (2- week regimen)	Notable reduction in tracer uptake, indicating reduced ATX expression.	[15]
PET Tracer Uptake ([18F]FDG)	Bleomycin- Induced Pulmonary Fibrosis (Mouse)	Nintedanib (2- week regimen)	Decreased tracer uptake, reflecting diminished inflammation.	[15]
Collagen- Targeted MRI	Bleomycin- Induced Pulmonary Fibrosis (Mouse)	Not Specified	A collagen- specific peptide conjugated to Gd3+ specifically detected and quantified lung fibrosis.	[16]

| Ashcroft Score (Histology) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-week regimen) | Significant reduction in fibrosis score compared to untreated group. |[15] |

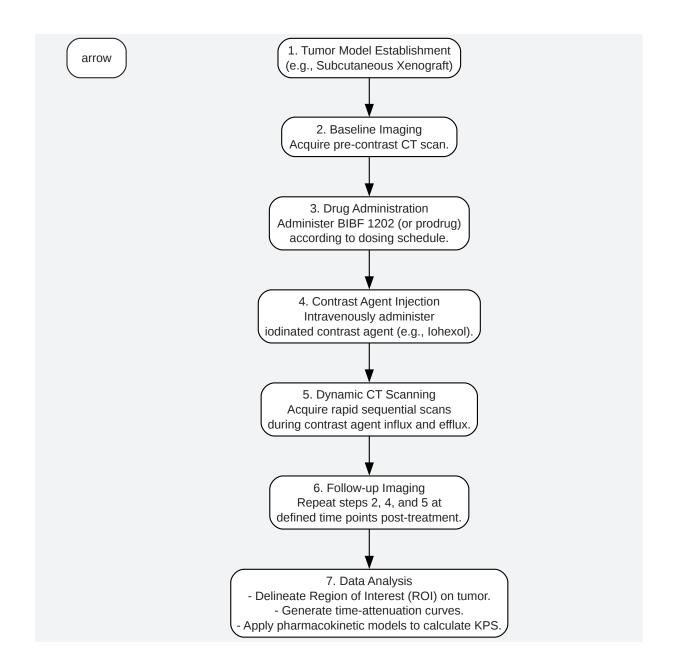
Experimental Protocols

Here we provide detailed protocols for key in vivo imaging techniques to track the antiangiogenic and anti-fibrotic effects of **BIBF 1202**.

Protocol 1: Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) to Assess Anti-Angiogenic Effects



Principle: DCE-CT is a functional imaging technique that involves the rapid acquisition of CT images before, during, and after the administration of an iodinated contrast agent.[9] It allows for the quantification of tumor microvascular characteristics, such as blood flow, blood volume, and vascular permeability (KPS). A reduction in KPS can indicate a response to anti-angiogenic therapy.[17]





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Caption: General workflow for DCE-CT imaging of anti-angiogenic response.

Methodology:

- Animal Model:
 - Use immunodeficient mice (e.g., nude rats or SCID mice) aged 6-8 weeks.
 - Establish subcutaneous tumors by injecting 1-5 x 106 cancer cells (e.g., human colon cancer cells) in a 100-200 μL volume of PBS or Matrigel into the flank.
 - Monitor tumor growth with calipers. Initiate imaging and treatment when tumors reach a volume of approximately 100-200 mm³.
- Equipment and Reagents:
 - In vivo micro-CT scanner.
 - Anesthesia system (isoflurane).
 - Catheter for intravenous injection.
 - Iodinated contrast agent (e.g., Iohexol or a macromolecular contrast agent).
 - BIBF 1202 or its prodrug Nintedanib, formulated for administration.
 - Image analysis software with pharmacokinetic modeling capabilities.
- Imaging Procedure:
 - Baseline Scan: Anesthetize the mouse and place it on the scanner bed. Perform a precontrast CT scan of the tumor region.
 - Treatment: Administer BIBF 1202/Nintedanib as per the study design (e.g., daily oral gavage).
 - Dynamic Scan:

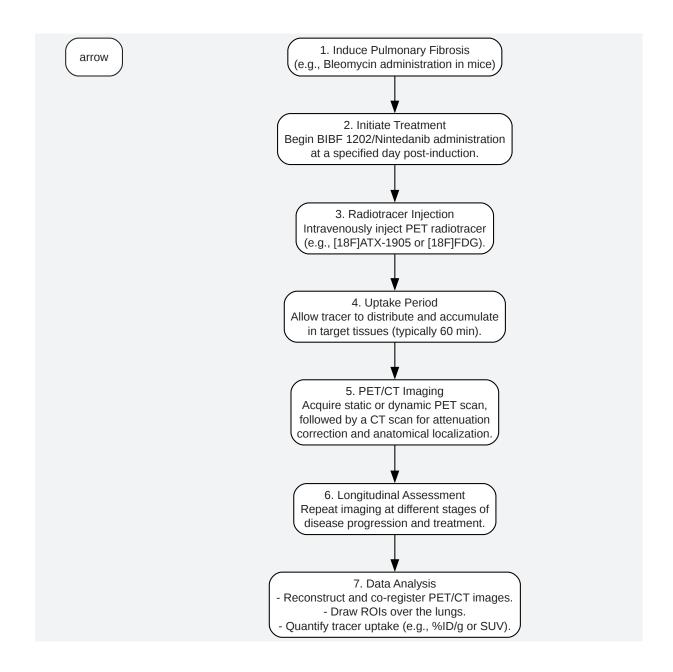


- At the designated time point post-treatment (e.g., 24 hours), anesthetize the mouse and place a catheter in the tail vein.
- Initiate the dynamic CT scanning protocol.
- After a few initial baseline scans, inject the contrast agent as a bolus via the tail vein catheter.
- Continue rapid scanning for 5-10 minutes to capture the vascular enhancement phases.
- Longitudinal Monitoring: Repeat the DCE-CT procedure at multiple time points (e.g., Day
 1, Day 7, Day 14) to monitor the treatment response over time.
- Data Analysis:
 - Co-register the dynamic and pre-contrast CT images.
 - Define a Region of Interest (ROI) encompassing the tumor on the CT images.
 - For each voxel within the ROI, plot the change in Hounsfield Units (HU) over time to generate a time-attenuation curve.
 - Fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate parameters like KPS (permeability-surface area product).
 - Compare KPS values between baseline and post-treatment scans and between treated and control groups.

Protocol 2: PET/CT Imaging to Assess Anti-Fibrotic Effects in a Pulmonary Fibrosis Model

Principle: Positron Emission Tomography (PET) uses radiotracers to visualize and quantify metabolic and cellular processes.[11] In the context of pulmonary fibrosis, tracers like [18F]FDG can measure inflammation and metabolic activity, while targeted tracers like [18F]ATX-1905 can quantify the expression of specific fibrosis-related proteins like autotaxin. [15][16] Co-registration with CT provides anatomical context.





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Caption: General workflow for PET/CT imaging of anti-fibrotic response.

Methodology:



- Animal Model (Bleomycin-Induced Pulmonary Fibrosis):
 - Use C57BL/6 mice aged 8-10 weeks.
 - Anesthetize the mice.
 - Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.
 - Fibrosis typically develops over 14-21 days.
- Equipment and Reagents:
 - In vivo PET/CT scanner.
 - Anesthesia system (isoflurane).
 - PET Radiotracer: [18F]FDG (for inflammation/metabolism) or a fibrosis-specific tracer like
 [18F]ATX-1905.
 - BIBF 1202 or its prodrug Nintedanib.
 - Image analysis software.
- · Imaging Procedure:
 - Treatment: Begin treatment with BIBF 1202/Nintedanib at a clinically relevant time point (e.g., Day 9 post-bleomycin, when fibrosis is developing).[15]
 - Fasting: If using [18F]FDG, fast the animals for 6-8 hours prior to imaging to reduce background glucose levels.
 - Radiotracer Administration: Anesthetize the mouse and inject the radiotracer (e.g., 5-10 MBq) via the tail vein.
 - Uptake: Keep the animal anesthetized and warm for the uptake period (typically 60 minutes).



- Scanning:
 - Position the mouse in the PET/CT scanner.
 - Acquire a static PET scan for 10-20 minutes.
 - Immediately following the PET scan, acquire a CT scan for anatomical correlation.
- Longitudinal Monitoring: Perform PET/CT scans before treatment initiation and after the treatment course to assess changes in tracer uptake.
- Data Analysis:
 - Reconstruct PET images with correction for attenuation (using the CT data), scatter, and radioactive decay.
 - Fuse the PET and CT images.
 - Draw 3D ROIs over the entire lung region using the CT images as a guide.
 - Calculate the tracer uptake within the lung ROIs, commonly expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
 - Compare lung uptake values between treated, untreated, and control groups. Correlate imaging findings with histological analysis (e.g., Ashcroft scoring) upon study completion.

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Methodological & Application





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